1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
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Overview
Description
Selective Inhibitor of Human Lactate Dehydrogenase Isoform A (LDH-A); High Quality Biochemicals for Research Uses
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of novel indole derivatives. For example, methods for the synthesis of various indole-2-carboxylic acids and esters, including 1-phenyl-3-hydroxy-1H-indole-2-carboxylic acid esters, have been described, utilizing Dieckmann cyclization and Ullmann reaction techniques (Unangst et al., 1987).
- The trifluoromethyl group, similar to that in the compound , has been used in the electrophilic S-trifluoromethylation of cysteine side chains in peptides, highlighting its significance in medicinal chemistry and potential applications in imaging and spin-labelling (Capone et al., 2008).
Applications in Medicinal Chemistry and Drug Synthesis
- Trifluoromethyl groups are integral in the development of pharmaceuticals. Their inclusion in molecules like 1-Hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid can significantly impact the biological activity and medicinal properties of the compounds. For instance, novel heteroaromatic organofluorine inhibitors with trifluoromethyl groups have shown potential as inhibitors of fructose-1,6-bisphosphatase, indicating their importance in drug discovery (Rudnitskaya et al., 2009).
Biochemical Research
- Compounds similar to 1-Hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid are studied for their biochemical properties. For instance, the synthesis of novel indole-benzimidazole derivatives using indole carboxylic acids highlights the versatility of indole derivatives in synthetic chemistry and their potential in biochemical applications (Wang et al., 2016).
Chemical Reactions and Interactions
- The chemical behavior of indole derivatives, including reactions involving the indole nucleus, is a topic of interest in the field. For example, a study on the rearrangement reaction involving the indole nucleus provides insights into the stereo- and regiochemical outcomes of such reactions, which can be crucial in understanding the chemical properties of compounds like 1-Hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid (Hallett et al., 2000).
Properties
CAS No. |
1269802-68-7 |
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Molecular Formula |
C16H10F3NO3 |
Molecular Weight |
321.255 |
IUPAC Name |
1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)12-6-10(9-4-2-1-3-5-9)7-13-11(12)8-14(15(21)22)20(13)23/h1-8,23H,(H,21,22) |
InChI Key |
KGXDBNBXAPVUIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(N(C3=C2)O)C(=O)O)C(F)(F)F |
Synonyms |
1-Hydroxy-6-phenyl-4-trifluoromethyl-1H-indole-2-carboxylic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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